2-Pyrrolidinone, hydrazone
Overview
Description
2-Pyrrolidinone, hydrazone is a derivative of 2-pyrrolidinone, a five-membered lactam. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless liquid that is miscible with water and most organic solvents, making it highly versatile for different applications .
Preparation Methods
The synthesis of 2-pyrrolidinone, hydrazone typically involves the reaction of 2-pyrrolidinone with hydrazine or its derivatives. The process can be carried out under various conditions, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions . Industrial production methods often involve the catalytic or electrochemical reduction of succinimide, the carbonylation of allylamine, or the hydrogenation of succinonitrile under hydrolytic conditions .
Chemical Reactions Analysis
2-Pyrrolidinone, hydrazone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce various reduced forms of the compound.
Major products formed from these reactions include pyrrolidine-2-carbaldehyde, carboxylic acids, and various substituted pyrrolidinone derivatives .
Scientific Research Applications
2-Pyrrolidinone, hydrazone has a wide range of scientific research applications:
Chemistry: It is used as a versatile intermediate in organic synthesis due to its rich reactivity.
Industry: The compound is used in the production of pharmaceuticals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2-pyrrolidinone, hydrazone involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with different proteins, influencing their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
2-Pyrrolidinone, hydrazone is similar to other pyrrolidinone derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-diones. its unique structure, which includes a hydrazone moiety, gives it distinct properties and applications. Similar compounds include:
Pyrrolidin-2-one: Known for its use in pharmaceuticals and as a solvent.
Pyrrolidin-2,5-diones: Studied for their biological activities and synthetic applications.
Properties
IUPAC Name |
3,4-dihydro-2H-pyrrol-5-ylhydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c5-7-4-2-1-3-6-4/h1-3,5H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJIWGMIUQPPCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512074 | |
Record name | 5-Hydrazinyl-3,4-dihydro-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93755-84-1 | |
Record name | 5-Hydrazinyl-3,4-dihydro-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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